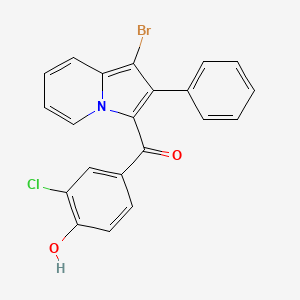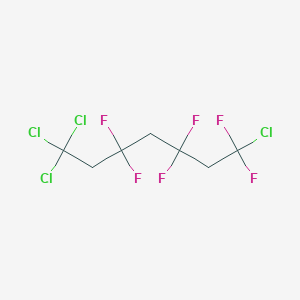
5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrimidine ring with various substituents, making it a molecule of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include:
Reagents: Aldehyde, β-keto ester, urea
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Biginelli reaction, with considerations for scalability, yield, and purity. Continuous flow reactors and microwave-assisted synthesis are modern techniques that can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrimidine derivatives
Reduction: Formation of dihydropyrimidine derivatives
Substitution: Introduction of different substituents on the pyrimidine ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4,6-trione derivatives, while reduction may produce tetrahydropyrimidine derivatives.
Applications De Recherche Scientifique
5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways
Receptor Modulation: Binding to and modulating the activity of specific receptors
Signal Transduction: Affecting intracellular signaling pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Ethyl-2-hydroxy-5-methyldihydropyrimidine-4,6(1H,5H)-dione
- 5-Ethyl-2-hydroxy-5-ethyldihydropyrimidine-4,6(1H,5H)-dione
- 5-Ethyl-2-hydroxy-5-propyldihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenyl group, in particular, may enhance its interaction with biological targets and improve its pharmacokinetic profile.
Propriétés
| 75524-08-2 | |
Formule moléculaire |
C12H14N2O3 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
5-ethyl-2-hydroxy-5-phenyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H14N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7,11,17H,2H2,1H3,(H,13,15)(H,14,16) |
Clé InChI |
PVKBVMQSXIHKOT-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(NC1=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/no-structure.png)

![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)
![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)

